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molecular formula C10H16N2O8 B8803695 Edds CAS No. 186459-75-6

Edds

Cat. No. B8803695
M. Wt: 292.24 g/mol
InChI Key: VKZRWSNIWNFCIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05731468

Procedure details

A beaker was charged with maleic acid (120.5 g, 1.03 mole); deionized water (120 g); and 50 percent aqueous NaOH (167 g, 2.08 mole). The mixture was stirred until dissolution occurred; the resulting solution was transferred to a 1-liter, stainless-steel autoclave, using 40 g deionized water as a rinse. Ethylenediamine (31.0 g, 0.51 mole) was added over a ten-minute period; and the autoclave was sealed. The mixture was stirred and heated at 140° C. for nine hours and then allowed to cool to ambient temperature. The product solution was acidified to a pH of about 2 with 37 percent aqueous HCl, resulting in the precipitation of racemic/meso EDDS acid. When the precipitation was complete, the product was removed by filtration; washed with deionized water (2×300 mL); and dried overnight under vacuum at 60° C. The yield of EDDS acid, shown to be pure by 1H- and 13C-nmr, was 108 g (0.37 mole, 72 percent).
Quantity
120.5 g
Type
reactant
Reaction Step One
Name
Quantity
167 g
Type
reactant
Reaction Step Two
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
31 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
120 g
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([OH:8])(=[O:7])/[CH:2]=[CH:3]\[C:4]([OH:6])=[O:5].[OH-:9].[Na+].[CH2:11]([NH2:14])[CH2:12][NH2:13].Cl>O>[CH2:11]([NH:14][CH:3]([C:4]([OH:6])=[O:5])[CH2:2][C:1]([OH:7])=[O:9])[CH2:12][NH:13][CH:2]([C:1]([OH:8])=[O:7])[CH2:3][C:4]([OH:6])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
120.5 g
Type
reactant
Smiles
C(\C=C/C(=O)O)(=O)O
Step Two
Name
Quantity
167 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
31 g
Type
reactant
Smiles
C(CN)N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
120 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred until dissolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
and the autoclave was sealed
STIRRING
Type
STIRRING
Details
The mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature

Outcomes

Product
Name
Type
product
Smiles
C(CNC(CC(=O)O)C(=O)O)NC(CC(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05731468

Procedure details

A beaker was charged with maleic acid (120.5 g, 1.03 mole); deionized water (120 g); and 50 percent aqueous NaOH (167 g, 2.08 mole). The mixture was stirred until dissolution occurred; the resulting solution was transferred to a 1-liter, stainless-steel autoclave, using 40 g deionized water as a rinse. Ethylenediamine (31.0 g, 0.51 mole) was added over a ten-minute period; and the autoclave was sealed. The mixture was stirred and heated at 140° C. for nine hours and then allowed to cool to ambient temperature. The product solution was acidified to a pH of about 2 with 37 percent aqueous HCl, resulting in the precipitation of racemic/meso EDDS acid. When the precipitation was complete, the product was removed by filtration; washed with deionized water (2×300 mL); and dried overnight under vacuum at 60° C. The yield of EDDS acid, shown to be pure by 1H- and 13C-nmr, was 108 g (0.37 mole, 72 percent).
Quantity
120.5 g
Type
reactant
Reaction Step One
Name
Quantity
167 g
Type
reactant
Reaction Step Two
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
31 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
120 g
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([OH:8])(=[O:7])/[CH:2]=[CH:3]\[C:4]([OH:6])=[O:5].[OH-:9].[Na+].[CH2:11]([NH2:14])[CH2:12][NH2:13].Cl>O>[CH2:11]([NH:14][CH:3]([C:4]([OH:6])=[O:5])[CH2:2][C:1]([OH:7])=[O:9])[CH2:12][NH:13][CH:2]([C:1]([OH:8])=[O:7])[CH2:3][C:4]([OH:6])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
120.5 g
Type
reactant
Smiles
C(\C=C/C(=O)O)(=O)O
Step Two
Name
Quantity
167 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
31 g
Type
reactant
Smiles
C(CN)N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
120 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred until dissolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
and the autoclave was sealed
STIRRING
Type
STIRRING
Details
The mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature

Outcomes

Product
Name
Type
product
Smiles
C(CNC(CC(=O)O)C(=O)O)NC(CC(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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